molecular formula C9H15NO B043585 Cyclopentyl(2-methylaziridin-1-yl)methanone CAS No. 116706-94-6

Cyclopentyl(2-methylaziridin-1-yl)methanone

Cat. No. B043585
M. Wt: 153.22 g/mol
InChI Key: JJAINMBCTBTOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(2-methylaziridin-1-yl)methanone, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPME is a heterocyclic compound containing a five-membered ring with a nitrogen atom and a ketone group.

Mechanism Of Action

The mechanism of action of Cyclopentyl(2-methylaziridin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response.

Biochemical And Physiological Effects

Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cyclopentyl(2-methylaziridin-1-yl)methanone inhibits the proliferation of cancer cells and induces apoptosis. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have antibacterial and antifungal activities.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclopentyl(2-methylaziridin-1-yl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor and anti-inflammatory activities make it a promising candidate for further study. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for research involving Cyclopentyl(2-methylaziridin-1-yl)methanone. One direction is the investigation of its potential as a lead compound for the development of anticancer drugs. Another direction is the study of its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and optimize its use in research.

Synthesis Methods

Cyclopentyl(2-methylaziridin-1-yl)methanone can be synthesized through a multistep process involving the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction with methylamine. The final step involves the reaction of the intermediate with sodium borohydride to yield Cyclopentyl(2-methylaziridin-1-yl)methanone.

Scientific Research Applications

Cyclopentyl(2-methylaziridin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and has been considered as a potential lead compound for the development of anticancer drugs. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been investigated for its antibacterial and antifungal activities.

properties

CAS RN

116706-94-6

Product Name

Cyclopentyl(2-methylaziridin-1-yl)methanone

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

cyclopentyl-(2-methylaziridin-1-yl)methanone

InChI

InChI=1S/C9H15NO/c1-7-6-10(7)9(11)8-4-2-3-5-8/h7-8H,2-6H2,1H3

InChI Key

JJAINMBCTBTOIQ-UHFFFAOYSA-N

SMILES

CC1CN1C(=O)C2CCCC2

Canonical SMILES

CC1CN1C(=O)C2CCCC2

synonyms

Aziridine, 1-(cyclopentylcarbonyl)-2-methyl- (9CI)

Origin of Product

United States

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